molecular formula C20H21N3O4S B2491184 N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide CAS No. 1251693-09-0

N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide

Cat. No. B2491184
CAS RN: 1251693-09-0
M. Wt: 399.47
InChI Key: WLQFDKABSQPRPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, closely related to the target compound, involves multi-component reactions or catalyzed processes. For instance, Gein et al. (2018) described the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, facilitated by sodium hydrogen sulfate as a catalyst, yielding moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018). This highlights the synthetic routes involving catalysis and multi-component reactions, which could be applied to synthesize the target compound by adjusting the reaction precursors and conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been elucidated using various spectroscopic techniques. For example, Ramazani et al. (2011) provided detailed structural analysis through single crystal X-ray diffraction, confirming the structure with IR, ^1H, and ^13C NMR spectroscopy and mass spectrometry (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011). Such detailed structural analysis is critical for understanding the spatial arrangement and electronic environment of atoms within the molecule, influencing its reactivity and properties.

Chemical Reactions and Properties

Thiophene derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides showcases the thiophene nucleus acting as a diene or dienophile depending on the substituents, as discussed by Himbert et al. (1990) (Himbert, Schlindwein, & Maas, 1990). This demonstrates the compound's ability to participate in cycloadditions, a fundamental reaction type for constructing complex molecular architectures.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound in different environments and for its application in material science. The synthesis and structural elucidation of compounds similar to the target molecule, like those by Ramazani et al. (2011), often include physical property data, which helps in predicting the behavior of these molecules under various conditions.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are significant for their application in synthetic chemistry. For example, the study by Noreen et al. (2017) on thiophene sulfonamide derivatives showcases their potential as urease inhibitors and antibacterial agents, indicating the broad utility of these compounds in medicinal chemistry (Noreen et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study explored the synthesis of thiophenyl pyrazoles and isoxazoles, including derivatives similar to N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, adopting 1,3-dipolar cycloaddition methodology. These compounds demonstrated potential antibacterial and antifungal activities, highlighting the relevance of thiophene derivatives in developing new antimicrobial agents (Sowmya et al., 2018).

Polymer Synthesis

Research into aromatic–aliphatic polyamides involved a new monomer related to thiophene derivatives, demonstrating the utility of these compounds in creating materials with desirable physical properties, such as transparency, flexibility, and high thermal stability (Ubale et al., 2001).

Electrochemical Applications

The electrochemical synthesis of water-soluble and self-doped polythiophene derivatives indicates the potential of thiophene-based compounds in electronics and materials science for developing conductive polymers (Turac et al., 2008).

properties

IUPAC Name

propan-2-yl 7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-12(2)27-20(24)17-11-21-19-16(10-5-13(3)22-19)18(17)23-14-6-8-15(9-7-14)28(4,25)26/h5-12H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQFDKABSQPRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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